molecular formula C19H18ClF3N2O3S B8105903 Abeprazan hydrochloride

Abeprazan hydrochloride

Cat. No. B8105903
M. Wt: 446.9 g/mol
InChI Key: BOHTZYBQQDVIRI-UHFFFAOYSA-N
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Description

DWP14012 (hydrochloride), also known as abeprazan hydrochloride or fexuprazan hydrochloride, is a novel potassium-competitive acid blocker. It is developed as a potential alternative to proton pump inhibitors for the treatment of acid-related diseases. This compound inhibits the H+, K±ATPase enzyme by reversible potassium-competitive ionic binding without requiring acid activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DWP14012 (hydrochloride) involves several steps, starting with the preparation of the core pyrrole structure. The key intermediate is synthesized through a series of reactions, including sulfonylation and methoxylation. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of DWP14012 (hydrochloride) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process includes purification steps such as recrystallization and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

DWP14012 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of DWP14012 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from the reactions of DWP14012 (hydrochloride) include various derivatives with modified functional groups. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

DWP14012 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study potassium-competitive acid blockers and their interactions with enzymes.

    Biology: Investigated for its effects on gastric acid secretion and its potential use in treating acid-related diseases.

    Medicine: Under clinical trials for the treatment of gastroesophageal reflux disease and other acid-related disorders.

    Industry: Explored for its potential use in developing new pharmaceuticals and therapeutic agents .

Mechanism of Action

DWP14012 (hydrochloride) exerts its effects by inhibiting the H+, K±ATPase enzyme, which is responsible for the final step in gastric acid secretion. The compound binds reversibly to the enzyme’s potassium-binding site, blocking the transport of hydrogen ions into the stomach lumen. This results in a significant reduction in gastric acid production, providing relief from acid-related symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DWP14012 (hydrochloride) is unique in its ability to inhibit the H+, K±ATPase enzyme without requiring an acidic environment for activation. This allows for a more rapid and sustained suppression of gastric acid secretion compared to traditional proton pump inhibitors. Additionally, its reversible binding mechanism provides a more controlled and predictable pharmacological response .

properties

IUPAC Name

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S.ClH/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22;/h3-9,11,23H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHTZYBQQDVIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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